Cas no 1309476-79-6 (tert-butyl (2E)-3-(3,5-dimethylphenyl)prop-2-enoate)

tert-butyl (2E)-3-(3,5-dimethylphenyl)prop-2-enoate 化学的及び物理的性質
名前と識別子
-
- tert-butyl (2E)-3-(3,5-dimethylphenyl)prop-2-enoate
- SCHEMBL12535891
- 1309476-79-6
- EN300-844826
-
- インチ: 1S/C15H20O2/c1-11-8-12(2)10-13(9-11)6-7-14(16)17-15(3,4)5/h6-10H,1-5H3/b7-6+
- InChIKey: BPAYROFEZAVQTQ-VOTSOKGWSA-N
- ほほえんだ: O(C(/C=C/C1C=C(C)C=C(C)C=1)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 232.146329876g/mol
- どういたいしつりょう: 232.146329876g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 276
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.9
- トポロジー分子極性表面積: 26.3Ų
tert-butyl (2E)-3-(3,5-dimethylphenyl)prop-2-enoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-844826-5g |
tert-butyl (2E)-3-(3,5-dimethylphenyl)prop-2-enoate |
1309476-79-6 | 5g |
$2277.0 | 2023-09-02 | ||
Enamine | EN300-844826-1.0g |
tert-butyl (2E)-3-(3,5-dimethylphenyl)prop-2-enoate |
1309476-79-6 | 95% | 1.0g |
$785.0 | 2024-05-21 | |
Enamine | EN300-844826-0.05g |
tert-butyl (2E)-3-(3,5-dimethylphenyl)prop-2-enoate |
1309476-79-6 | 95% | 0.05g |
$660.0 | 2024-05-21 | |
Enamine | EN300-844826-10.0g |
tert-butyl (2E)-3-(3,5-dimethylphenyl)prop-2-enoate |
1309476-79-6 | 95% | 10.0g |
$3376.0 | 2024-05-21 | |
Enamine | EN300-844826-0.1g |
tert-butyl (2E)-3-(3,5-dimethylphenyl)prop-2-enoate |
1309476-79-6 | 95% | 0.1g |
$691.0 | 2024-05-21 | |
Enamine | EN300-844826-0.25g |
tert-butyl (2E)-3-(3,5-dimethylphenyl)prop-2-enoate |
1309476-79-6 | 95% | 0.25g |
$723.0 | 2024-05-21 | |
Enamine | EN300-844826-0.5g |
tert-butyl (2E)-3-(3,5-dimethylphenyl)prop-2-enoate |
1309476-79-6 | 95% | 0.5g |
$754.0 | 2024-05-21 | |
Enamine | EN300-844826-10g |
tert-butyl (2E)-3-(3,5-dimethylphenyl)prop-2-enoate |
1309476-79-6 | 10g |
$3376.0 | 2023-09-02 | ||
Enamine | EN300-844826-1g |
tert-butyl (2E)-3-(3,5-dimethylphenyl)prop-2-enoate |
1309476-79-6 | 1g |
$785.0 | 2023-09-02 | ||
Enamine | EN300-844826-2.5g |
tert-butyl (2E)-3-(3,5-dimethylphenyl)prop-2-enoate |
1309476-79-6 | 95% | 2.5g |
$1539.0 | 2024-05-21 |
tert-butyl (2E)-3-(3,5-dimethylphenyl)prop-2-enoate 関連文献
-
Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
-
Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
-
Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
tert-butyl (2E)-3-(3,5-dimethylphenyl)prop-2-enoateに関する追加情報
Introduction to tert-butyl (2E)-3-(3,5-dimethylphenyl)prop-2-enoate (CAS No. 1309476-79-6)
Tert-butyl (2E)-3-(3,5-dimethylphenyl)prop-2-enoate, identified by its Chemical Abstracts Service (CAS) number 1309476-79-6, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to the class of esters, characterized by its ester functional group (-COO-) derived from a carboxylic acid and an alcohol. The presence of a tert-butyl group and a conjugated enone system in its molecular structure imparts unique chemical properties that make it a subject of interest for various applications, particularly in synthetic chemistry and potential medicinal chemistry endeavors.
The molecular structure of tert-butyl (2E)-3-(3,5-dimethylphenyl)prop-2-enoate consists of a prop-2-enone backbone substituted with a tert-butyl group at the alpha position and a 3,5-dimethylphenyl group at the beta position. This arrangement creates a conjugated system that can exhibit interesting electronic and photophysical properties. The tert-butyl group, being highly branched, contributes to steric hindrance around the double bond, influencing reactivity and stability. Meanwhile, the 3,5-dimethylphenyl moiety introduces electron-donating alkyl groups, which can modulate the electronic properties of the enone system through hyperconjugation and inductive effects.
In recent years, there has been growing interest in exploring the potential applications of such conjugated esters in pharmaceutical development. The enone moiety is particularly noteworthy due to its ability to participate in various chemical reactions, including Michael additions, cycloadditions, and oxidation processes. These reactions are often pivotal in constructing more complex molecular architectures, which are essential for drug design. Moreover, the tert-butyl group can serve as a protecting group or influence the conformational preferences of the molecule, making it a valuable tool in synthetic organic chemistry.
One of the most compelling aspects of tert-butyl (2E)-3-(3,5-dimethylphenyl)prop-2-enoate is its potential role as an intermediate in the synthesis of bioactive molecules. Researchers have been investigating how structural modifications around the enone core can influence biological activity. For instance, studies have shown that derivatives of α-enones can exhibit anti-inflammatory, antimicrobial, and even anticancer properties. The presence of electron-rich aromatic rings like the 3,5-dimethylphenyl group can enhance interactions with biological targets such as enzymes or receptors. This has led to efforts to develop novel compounds based on this scaffold for therapeutic purposes.
The synthesis of tert-butyl (2E)-3-(3,5-dimethylphenyl)prop-2-enoate typically involves condensation reactions between appropriate carbonyl compounds and β-ketoesters or β-ketoacids. The use of Grignard reagents or organolithium compounds can facilitate the introduction of various substituents at strategic positions within the molecule. Advances in catalytic methods have also enabled more efficient and sustainable synthetic routes. For example, transition-metal-catalyzed cross-coupling reactions have been employed to introduce aryl groups with high selectivity and yield.
From a computational chemistry perspective, understanding the electronic structure and reactivity of tert-butyl (2E)-3-(3,5-dimethylphenyl)prop-2-enoate is crucial for designing effective synthetic strategies. Density Functional Theory (DFT) calculations have been instrumental in predicting molecular orbitals, predicting reaction pathways, and optimizing reaction conditions. These computational studies not only provide insights into mechanistic details but also help in identifying potential challenges during synthesis. For instance, they can reveal issues related to regioselectivity or competing side reactions that might need to be addressed experimentally.
The photophysical properties of this compound are also areas of active research. The conjugated enone system can absorb light across different regions of the electromagnetic spectrum, making it useful in applications such as organic electronics or photodynamic therapy. By tuning the substituents on the aromatic ring and the ester moiety, researchers can modulate absorption wavelengths and emission characteristics. This flexibility has implications for developing novel materials with tailored optical properties.
In conclusion,tert-butyl (2E)-3-(3,5-dimethylphenyl)prop-2-enoate represents a fascinating compound with diverse potential applications in synthetic chemistry and pharmaceutical research. Its unique structural features—comprising both steric hindrance from the tert-butyl group and electronic modulation from the 3,5-dimethylphenyl moiety—make it a versatile building block for more complex molecules. As research continues to uncover new synthetic methodologies and applications,1309476-79-6 is poised to play an increasingly important role in both academic investigations and industrial developments within the chemical sciences.
1309476-79-6 (tert-butyl (2E)-3-(3,5-dimethylphenyl)prop-2-enoate) 関連製品
- 57619-17-7(N-Phenoxyisopropyl-N-benzylaziridinium Perchlorate)
- 345221-52-5(N-(3,5-Dimethoxybenzyl)-2-phenylethanamine)
- 1806268-49-4(Methyl 5-cyano-2-formyl-3-methoxybenzoate)
- 1805381-86-5(4-Bromo-5-(difluoromethyl)-2-methyl-3-nitropyridine)
- 2228654-33-7(tert-butyl 3-(2-fluoro-3-methylphenyl)piperazine-1-carboxylate)
- 2088032-78-2(Thyroxine-formic Acid-N-methylamide)
- 1344467-96-4((2S)-4-(2-chloro-4-methylphenyl)butan-2-amine)
- 1421506-96-8(1-{[1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl]methyl}-3-(2-methoxyethyl)urea)
- 866009-47-4(2-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[d]imidazo[2,1-b][1,3]thiazole)
- 1936052-21-9(2-Ethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid)




